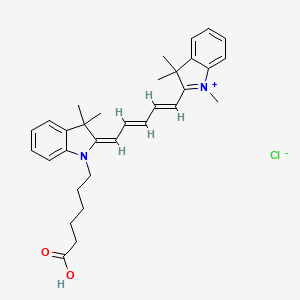

Cyanine5 carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

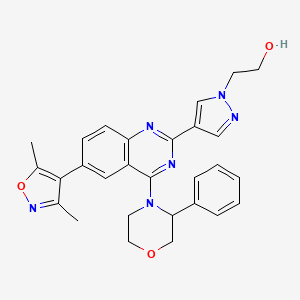

Cyanine5 carboxylic acid is a lipid-soluble fluorescent dye known for its red emission. It is a non-reactive dye used primarily for control samples and instrument calibration . This compound is part of the cyanine dye family, which is widely used in various scientific fields due to its high molar extinction coefficients and tunable fluorescence wavelengths .

作用機序

Target of Action

Cyanine5 carboxylic acid (chloride), also known as Cy5 Carboxylic acids or Cy5 acid, is a fluorescent dye . It doesn’t have a specific biological target because it’s non-reactive . Instead, it’s often used in biological and chemical research to label proteins, antibodies, and small molecules .

Mode of Action

As a non-reactive dye, Cy5 doesn’t interact directly with biological targets. Instead, it’s used to label these targets, allowing researchers to track and visualize them under a fluorescence microscope .

Biochemical Pathways

Since Cy5 is a non-reactive dye, it doesn’t directly affect any biochemical pathways. When attached to a molecule involved in a particular pathway, it can help researchers visualize and understand the pathway’s dynamics .

Result of Action

The primary result of Cy5’s action is the production of fluorescence when exposed to specific wavelengths of light (Ex=646 nm, Em=662 nm) . This allows researchers to visualize the labeled molecules under a fluorescence microscope .

Action Environment

The efficacy and stability of Cy5 can be influenced by various environmental factors. For instance, it should be stored away from light and moisture to maintain its stability . Also, the fluorescence of Cy5 can be affected by the pH and the presence of other fluorescent substances in the environment .

生化学分析

Biochemical Properties

Cy5 Carboxylic acids play a crucial role in various biochemical reactions, primarily as fluorescent tags. They interact with a range of biomolecules, including enzymes, proteins, and nucleic acids. For instance, Cy5 Carboxylic acids can be conjugated to antibodies, enabling the visualization of specific proteins in immunofluorescence assays. The interaction between Cy5 Carboxylic acids and biomolecules is typically covalent, ensuring stable and specific labeling. These compounds are also used in Förster resonance energy transfer (FRET) studies, where they serve as energy donors or acceptors, facilitating the study of molecular interactions and conformational changes .

Cellular Effects

Cy5 Carboxylic acids influence various cellular processes by serving as markers for tracking and imaging. They are known to target mitochondria when conjugated with specific molecules, enhancing the visualization of mitochondrial dynamics and function . The presence of Cy5 Carboxylic acids in cells can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of biomolecules. For example, Cy5 Carboxylic acids have been used to study the distribution of nucleic acids within cells, aiding in the understanding of gene expression patterns and regulatory mechanisms .

Molecular Mechanism

The molecular mechanism of action of Cy5 Carboxylic acids involves their ability to form covalent bonds with target biomolecules, ensuring stable and specific labeling. These compounds exhibit high affinity for nucleic acids and proteins, allowing for precise tracking and imaging. Cy5 Carboxylic acids can also participate in FRET, where they transfer energy to or from other fluorescent molecules, enabling the study of molecular interactions and conformational changes . Additionally, the fluorescence properties of Cy5 Carboxylic acids can be modulated by environmental factors, such as pH and ionic strength, providing valuable information about the local biochemical environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cy5 Carboxylic acids can change over time due to factors such as stability and degradation. These compounds are generally stable under physiological conditions, but their fluorescence intensity can decrease over time due to photobleaching. Long-term studies have shown that Cy5 Carboxylic acids can maintain their fluorescence properties for extended periods, making them suitable for long-term imaging experiments . It is essential to consider potential degradation and photobleaching when designing experiments involving Cy5 Carboxylic acids .

Dosage Effects in Animal Models

The effects of Cy5 Carboxylic acids in animal models vary with different dosages. At low concentrations, these compounds are generally non-toxic and can be used for in vivo imaging without significant adverse effects. At high doses, Cy5 Carboxylic acids may exhibit toxic effects, such as cytotoxicity and tissue damage . It is crucial to determine the optimal dosage for each specific application to minimize potential adverse effects while ensuring effective labeling and imaging.

Metabolic Pathways

Cy5 Carboxylic acids are involved in various metabolic pathways, primarily through their interactions with enzymes and cofactors. These compounds can be metabolized by cellular enzymes, leading to the formation of different metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of Cy5 Carboxylic acids, providing insights into cellular metabolism and biochemical pathways . Additionally, the interaction of Cy5 Carboxylic acids with metabolic enzymes can affect their activity and regulation, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of Cy5 Carboxylic acids within cells and tissues are mediated by specific transporters and binding proteins. These compounds can passively diffuse across cell membranes or be actively transported by membrane transporters . Once inside the cell, Cy5 Carboxylic acids can localize to specific organelles, such as mitochondria, where they exert their effects. The distribution of Cy5 Carboxylic acids within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Cy5 Carboxylic acids exhibit specific subcellular localization patterns, which can be influenced by targeting signals and post-translational modifications. These compounds are often directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals present in their conjugated molecules . The subcellular localization of Cy5 Carboxylic acids can affect their activity and function, providing valuable information about the spatial organization of cellular processes . For example, Cy5 Carboxylic acids have been used to study the localization and dynamics of nucleic acids within the nucleus, shedding light on gene expression and regulation .

準備方法

Cyanine5 carboxylic acid can be synthesized through several methods:

化学反応の分析

Cyanine5 carboxylic acid undergoes various chemical reactions:

Oxidation: This reaction can lead to the formation of carbonyl products through singlet oxygen-mediated photooxidation.

Substitution: The carboxylic acid group can be activated and substituted with other functional groups, such as amines, to form amides.

Photoconversion: Cyanine5 can be converted to Cyanine3 upon photoexcitation, involving bond cleavage and reconstitution.

科学的研究の応用

Cyanine5 carboxylic acid has numerous applications in scientific research:

類似化合物との比較

Cyanine5 carboxylic acid is compared with other cyanine dyes like Cyanine3, Cyanine7, and Alexa Fluor 647:

Cyanine3: Emits at a shorter wavelength compared to Cyanine5.

Cyanine7: Emits at a longer wavelength, suitable for near-infrared applications.

Alexa Fluor 647: Similar spectral properties but with different solubility and stability characteristics.

These comparisons highlight the unique properties of this compound, such as its specific emission wavelength and lipid solubility, making it suitable for particular applications in scientific research.

特性

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOHVMHEAVMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Cy5 acid particularly suitable for SERS applications?

A1: Cy5 acid exhibits strong Raman scattering, making it easily detectable even at low concentrations. [, ] This is crucial for SERS, a technique that relies on amplifying weak Raman signals from molecules adsorbed onto nanostructured surfaces.

Q2: How does the integration of hydrogels enhance the SERS signal of Cy5 acid?

A2: The research by [] demonstrates that incorporating a hydrogel layer onto plasmonic nanostructures creates three-dimensional volumetric hotspots. These hotspots increase the concentration of Cy5 acid within the hydrogel network, leading to a significant enhancement of the SERS signal. This approach enabled the detection of Cy5 acid at concentrations as low as 100 pM, highlighting the potential of hydrogel-assisted SERS for sensitive molecular detection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)